Cas no 2034488-91-8 (5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide)
5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide
- F6516-0280
- 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide
- AKOS026702227
- 2034488-91-8
- 5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide
- 5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-sulfonamide
-
- Inchi: 1S/C13H10ClNO3S3/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7,15H,8H2
- InChI Key: IJZFANUOPUVZIV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(S1)S(NCC1=CC=C(C2=CC=CS2)O1)(=O)=O
Computed Properties
- Exact Mass: 358.9511344g/mol
- Monoisotopic Mass: 358.9511344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 124Ų
5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6516-0280-2μmol |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-5μmol |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-10μmol |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-20μmol |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-1mg |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-2mg |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-3mg |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-4mg |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-5mg |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6516-0280-10mg |
5-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}thiophene-2-sulfonamide |
2034488-91-8 | 10mg |
$79.0 | 2023-09-08 |
5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide
5-Chloro-N-{5-(Thiophen-2-yl)Furan-2-ylmethyl}Thiophene-2-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 2034488-91-8, known as 5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a thiophene ring, a furan ring, and a sulfonamide group, making it a promising candidate for various applications. Recent studies have highlighted its potential as a bioactive agent, particularly in the context of drug discovery and development.
The molecular structure of 5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide is notable for its aromaticity and heterocyclic components. The presence of the thiophene ring introduces electronic properties that enhance its stability and reactivity, while the furan ring contributes to its conjugation capabilities. The sulfonamide group, on the other hand, plays a crucial role in modulating the compound's solubility and bioavailability. These features collectively make the compound a versatile building block for advanced chemical synthesis.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a therapeutic agent. Studies have demonstrated that 5-chloro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}thiophene-2-sulfonamide exhibits significant activity against various enzyme targets, including kinases and proteases. Its ability to inhibit these enzymes suggests that it could be developed into a potent drug candidate for treating conditions such as cancer and inflammatory diseases.
In addition to its medicinal applications, this compound has also been explored for its potential in materials science. The aromaticity and heterocyclic nature of 5-chloro-N-{5-(thiophen-2-y1)furan-2-y1methyl}thiophene-sulfonamide make it an attractive candidate for use in organic electronics. Researchers have investigated its properties as a component in organic semiconductors and light-emitting diodes (LEDs), where it has shown promising performance in terms of charge transport and emission efficiency.
The synthesis of 5-chloro-N-{5-(thiophen-sy1)furan-sy1methyl}thiophene-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene ring, the coupling of the furan moiety, and the introduction of the sulfonamide group. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high yields and excellent stereochemical control.
From an environmental perspective, 5-chloro-N-{5-(thiophen-sy1)furan-sy1methyl}thiophene-sulfonamide has been evaluated for its biodegradability and ecological impact. Studies indicate that the compound undergoes rapid degradation under aerobic conditions, minimizing its potential to accumulate in aquatic ecosystems. This makes it a more sustainable option compared to other similar compounds that may persist in the environment.
In conclusion, 5-chloro-N-{5-(thiophen-sy1)furan-sy1methyl}thiophene-sulfonamide is a versatile and intriguing compound with applications spanning medicinal chemistry, materials science, and environmental studies. Its unique structure, combined with recent advances in synthesis and characterization techniques, positions it as a valuable tool for future research and development efforts.
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